Benzyl 2-bromo-4-methylphenethylcarbamate
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Overview
Description
Benzyl 2-bromo-4-methylphenethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a phenethylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-bromo-4-methylphenethylcarbamate typically involves the bromination of a benzylic compound followed by carbamate formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the benzylic position . The brominated intermediate is then reacted with a suitable carbamate precursor under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor has been reported to achieve high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-bromo-4-methylphenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Diethyl phosphite and N,N-diisopropylethylamine: Employed for debromination to obtain monobromides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized carbamate compounds.
Scientific Research Applications
Benzyl 2-bromo-4-methylphenethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-4-methylphenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-bromo-4-methylphenylcarbamate: Similar structure but lacks the phenethyl group.
Benzyl 2-chloro-4-methylphenethylcarbamate: Similar structure with a chlorine atom instead of bromine.
Benzyl 2-bromo-4-methylphenethylurea: Similar structure with a urea group instead of carbamate.
Uniqueness
Benzyl 2-bromo-4-methylphenethylcarbamate is unique due to the presence of both a bromine atom and a carbamate group, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[2-(2-bromo-4-methylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-13-7-8-15(16(18)11-13)9-10-19-17(20)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQCTPPNRYKPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCNC(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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